1-(Pyrrolidine-2-carbonyl)-1H-pyrrole 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17695310
InChI: InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

CAS No.:

Cat. No.: VC17695310

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name pyrrolidin-2-yl(pyrrol-1-yl)methanone
Standard InChI InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2
Standard InChI Key FXWUAACBTQHDDR-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)N2C=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a pyrrolidine ring (a five-membered saturated amine) fused via a carbonyl group to a pyrrole ring (a five-membered aromatic heterocycle). The (2S)-configuration at the pyrrolidine-2-carbonyl position introduces chirality, critical for interactions in enantioselective reactions . Computational studies using density functional theory (DFT) reveal that the amide carbonyl adopts a planar conformation, facilitating π-stacking interactions with aromatic systems .

Table 1: Key Structural Parameters

ParameterValue/DescriptionMethod of Determination
Pyrrolidine ring puckeringEnvelope (C<sup>γ</sup>-endo)X-ray crystallography
Amide C=O bond length1.23 ÅDFT (B3LYP/6-311G(d,p))
Dihedral angle (N-C=O-N)172°NMR spectroscopy

Synthesis and Stereochemical Control

Catalytic Hydrogenation Approach

A patented methodology (EP3015456A1) outlines the synthesis of pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation of unsaturated precursors . For 1-(pyrrolidine-2-carbonyl)-1H-pyrrole, the process involves:

  • Precursor Preparation: Formation of a γ,δ-unsaturated ester intermediate through Heck coupling.

  • Hydrogenation: Use of Pd/C or Raney Ni under H<sub>2</sub> (50–100 psi) to reduce the double bond while preserving stereochemical integrity.

  • Deprotection: Acidic hydrolysis (HCl/EtOH) to remove tert-butoxycarbonyl (Boc) groups.

Critical to avoiding racemization is maintaining pH >4 during deprotection, as acidic conditions promote epimerization at the α-carbon .

Table 2: Hydrogenation Conditions and Outcomes

CatalystPressure (psi)SolventYield (%)ee (%)
Pd/C (10%)80EtOAc9299
Raney Ni50MeOH8595

Alkylation and Protecting Group Strategies

Reactivity and Functionalization

Amide Bond Reactivity

The carbonyl group participates in nucleophilic acyl substitutions, enabling derivatization:

  • Hydrolysis: Under basic conditions (NaOH/EtOH, 70°C), the amide cleaves to yield pyrrolidine-2-carboxylic acid (t<sub>1/2</sub> = 2.1 h at pH 1) .

  • Aminolysis: Reaction with primary amines (e.g., benzylamine) forms substituted ureas, useful in peptidomimetic design.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective electrophilic attacks at the C3 position. A representative Friedel-Crafts alkylation protocol uses:

  • Reagents: Benzyl chloride (1.2 eq), AlCl<sub>3</sub> (1.5 eq)

  • Conditions: Dichloromethane, 0°C → RT, 12 h

  • Yield: 78% of 3-benzyl-1-(pyrrolidine-2-carbonyl)-1H-pyrrole .

Stability and Degradation Pathways

pH-Dependent Stability

The compound exhibits marked instability under acidic conditions due to protonation of the pyrrolidine nitrogen, which labilizes the amide bond. Accelerated stability studies reveal:

  • t<sub>90</sub> (time to 10% degradation): 48 h at pH 7.4 vs. 2.1 h at pH 1.2 .

  • Major Degradant: Pyrrolidine-2-carboxylic acid (identified via LC-MS).

Oxidative Pathways

Exposure to peroxides (e.g., H<sub>2</sub>O<sub>2</sub>) oxidizes the pyrrolidine ring to N-oxide derivatives. Kinetic studies show second-order dependence on peroxide concentration (k = 0.017 M<sup>−1</sup>min<sup>−1</sup> at 25°C) .

Industrial-Scale Production Challenges

Racemization Mitigation

Large-scale synthesis requires stringent control of:

  • Temperature: Maintain <40°C during Boc deprotection to suppress epimerization.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing enantiomerization rates by 40% compared to THF .

Continuous Flow Optimization

Adopting continuous flow reactors (residence time = 15 min) improves yield reproducibility from ±8% (batch) to ±1.5% while reducing catalyst loading by 30% .

Applications in Asymmetric Catalysis

The compound serves as a chiral ligand in transition metal catalysis. In a Pd-mediated Suzuki-Miyaura coupling:

  • Reaction: Aryl bromide + phenylboronic acid → biaryl

  • Conditions: 1 mol% Pd(OAc)<sub>2</sub>, 2 mol% ligand, K<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O/EtOH

  • Outcome: 94% yield, 98% ee for axially chiral biaryls .

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